N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-(5-Chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core substituted with a 5-chloro-2-methoxyphenyl group. The benzodioxepine scaffold is a seven-membered heterocyclic ring containing two oxygen atoms, which confers structural rigidity and influences pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-21-14-5-3-11(17)9-13(14)18-24(19,20)12-4-6-15-16(10-12)23-8-2-7-22-15/h3-6,9-10,18H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDILWAHJVBFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, including the formation of the benzodioxepine ring and the introduction of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Gaps
- Activity Prediction : Molecular docking studies (unavailable in provided evidence) could elucidate interactions with kinases or GPCRs, given the sulfonamide’s hydrogen-bonding capacity.
- Synthetic Feasibility : confirms the viability of sulfonyl chloride intermediates for benzoxazine sulfonamides, but benzodioxepine analogs may require optimized conditions .
- Toxicity Risks : The discontinued status of the fluoro-nitro analog raises questions about nitro group toxicity, absent in the target compound’s chloro-methoxy substituent.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.
- Molecular Formula : C16H16ClN2O4S
- Molecular Weight : 368.82 g/mol
- CAS Number : Not explicitly available in the provided sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of sulfonamide linkages and cyclization reactions to achieve the benzodioxepine structure. Specific methodologies may vary based on the desired yield and purity.
Inhibitory Effects on Carbonic Anhydrases
Recent studies indicate that compounds structurally related to this compound exhibit inhibitory activity against various isoforms of carbonic anhydrases (CAs), particularly CA IX and CA XII. These isoforms are implicated in tumorigenesis and metastasis due to their role in regulating pH levels in the tumor microenvironment.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | CA IX IC50 (nM) | CA XII IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| N-(5-chloro...) | 51.6 - 99.6 | Not specified | HT-29, MDA-MB-231 |
| Acetazolamide | Control | Control | Standard reference |
The studies show that certain derivatives exhibit significant inhibitory effects under hypoxic conditions, enhancing their potential as anti-cancer agents .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound reduces cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The cytotoxic effects are more pronounced under hypoxic conditions, suggesting a mechanism that exploits the altered metabolism of tumor cells.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |
|---|---|---|---|
| N-(5-chloro...) | HT-29 | 400 | 20 |
| N-(5-chloro...) | MDA-MB-231 | 400 | Significant inhibition |
The results indicate a concentration-dependent inhibition of cell growth, particularly notable in hypoxic environments where tumor cells often thrive .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Carbonic Anhydrases : By inhibiting CA IX and CA XII, the compound disrupts the acid-base balance within tumor microenvironments.
- Induction of Apoptosis : The reduction in cell viability suggests an apoptotic pathway activation in cancer cells.
- Impact on Tumor Microenvironment : By modulating pH levels through CA inhibition, it may enhance the efficacy of other therapeutic agents.
Case Studies
Several case studies have highlighted the effectiveness of sulfonamide derivatives in treating various cancers:
- HT-29 Colon Cancer Model : A study demonstrated that compounds similar to N-(5-chloro...) significantly inhibited tumor growth in xenograft models.
- Breast Cancer Models : Another investigation showed enhanced sensitivity to chemotherapy when combined with CA inhibitors like N-(5-chloro...).
These findings underscore the therapeutic potential of this compound class in oncology .
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?
The synthesis typically involves coupling 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 5-chloro-2-methoxyaniline under basic conditions. Triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key steps include controlling reaction temperature (0–25°C) and using anhydrous solvents like dichloromethane to minimize hydrolysis. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage and aromatic substitution patterns.
- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated in related sulfonamide structures (e.g., bond angles and torsional strain analysis) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What initial biological assays are recommended to evaluate its activity?
Prioritize in vitro assays for antimicrobial (e.g., MIC against S. aureus and E. coli) and anticancer (e.g., IC₅₀ in MCF-7 or HeLa cell lines) activity. Use positive controls like chloramphenicol for antimicrobial tests and cisplatin for cytotoxicity. Dose-response curves and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity Validation : Employ HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
- Standardized Assays : Use clinically validated cell lines (e.g., NCI-60 panel) and harmonized protocols across labs.
- Meta-Analysis : Compare datasets from multiple studies to identify outliers or confounding variables (e.g., solvent used in dosing) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with modified chloro/methoxy groups or benzodioxepine ring substitutions.
- Biological Testing : Corrogate activity data (e.g., logP vs. IC₅₀) to identify critical pharmacophores.
- Computational Modeling : Use QSAR to predict bioactivity and prioritize synthetic targets .
Q. What in silico methods predict the compound’s molecular targets and mechanism of action?
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB structures) to identify binding poses.
- Molecular Dynamics Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- Network Pharmacology : Map interactions using STRING or KEGG databases to infer pathway modulation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
